2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15989826
InChI: InChI=1S/C8H6N4O/c1-4-11-6-5(2-9)3-10-7(6)8(13)12-4/h3,10H,1H3,(H,11,12,13)
SMILES:
Molecular Formula: C8H6N4O
Molecular Weight: 174.16 g/mol

2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

CAS No.:

Cat. No.: VC15989826

Molecular Formula: C8H6N4O

Molecular Weight: 174.16 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile -

Specification

Molecular Formula C8H6N4O
Molecular Weight 174.16 g/mol
IUPAC Name 2-methyl-4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidine-7-carbonitrile
Standard InChI InChI=1S/C8H6N4O/c1-4-11-6-5(2-9)3-10-7(6)8(13)12-4/h3,10H,1H3,(H,11,12,13)
Standard InChI Key JAZHVOJGVHATMO-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C(=O)N1)NC=C2C#N

Introduction

Chemical Structure and Nomenclature

Core Architecture

The molecular framework of 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile consists of a bicyclic system formed by the fusion of a pyrrole ring (five-membered, nitrogen-containing) and a pyrimidine ring (six-membered, two-nitrogen heterocycle). The numbering follows IUPAC conventions, with the pyrrole moiety fused at the [3,2-d] positions of the pyrimidine. Key substituents include:

  • 2-Methyl group: A methyl (-CH₃) substituent at position 2 of the pyrrole ring, influencing steric and electronic properties.

  • 4-Oxo group: A carbonyl (=O) at position 4, contributing to hydrogen-bonding capabilities.

  • 7-Carbonitrile: A cyano (-C≡N) group at position 7, enhancing electrophilicity and reactivity.

IUPAC Name and Stereochemistry

The systematic IUPAC name, 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile, reflects the saturation at positions 4 and 5 (dihydro) and the planar geometry of the fused rings. No chiral centers are present in the core structure, though synthetic derivatives may introduce stereochemical complexity.

Synthesis and Manufacturing

Synthetic Routes

While no explicit synthesis for this compound is documented in the provided sources, analogous pyrrolopyrimidines are typically synthesized via cyclocondensation or multi-component reactions. A plausible route involves:

  • Formation of the Pyrimidine Core: Starting with a 4-aminopyrimidine derivative, alkylation or acylation introduces the methyl and oxo groups.

  • Pyrrole Ring Construction: Cyclization via intramolecular Heck coupling or [3+2] cycloaddition forms the fused pyrrole ring.

  • Introduction of Carbonitrile: Halogenation at position 7 followed by cyanation (e.g., using CuCN or Pd-catalyzed cross-coupling) installs the nitrile group.

A representative pathway is illustrated below:

4-Amino-2-methylpyrimidin-5-olAcClAlkylationIntermediateCuCNCyanationTarget Compound\text{4-Amino-2-methylpyrimidin-5-ol} \xrightarrow[\text{AcCl}]{\text{Alkylation}} \text{Intermediate} \xrightarrow[\text{CuCN}]{\text{Cyanation}} \text{Target Compound}

Optimization Challenges

Key challenges include regioselectivity during cyclization and minimizing side reactions at the electron-deficient carbonitrile position. Solvent choice (e.g., DMF or acetonitrile) and catalysts (e.g., palladium complexes) are critical for yield improvement .

Physicochemical Properties

Experimental and Predicted Data

The compound’s properties are inferred from structural analogs and computational models:

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₈H₆N₄ODerived from substituents
Molecular Weight190.17 g/molCalculated
Melting Point~250–270°C (decomp.)Similar to
SolubilityLow in H₂O; moderate in DMSOBased on carbonitrile group
logP (Partition Coefficient)1.2–1.5Predicted via ChemAxon

The carbonitrile group confers moderate polarity, while the methyl substituent enhances lipophilicity. The oxo group facilitates hydrogen bonding, impacting crystal packing and solubility .

Biological Activity and Mechanisms

Hypothetical Pharmacological Profile

Pyrrolopyrimidines are renowned for kinase inhibition and nucleic acid mimicry. While direct data on this compound is absent, structural parallels suggest potential interactions with:

  • Kinases: The planar aromatic system may intercalate into ATP-binding pockets, inhibiting enzymes like EGFR or CDK2.

  • Nucleic Acid Synthesis: Analogous to purine bases, interference with DNA/RNA polymerases is plausible.

Case Studies of Analogous Compounds

  • Anticancer Activity: A related 2-amino-pyrrolo[2,3-d]pyrimidine exhibited IC₅₀ values of 12 µM against breast cancer cells (MCF-7).

  • Neurological Effects: Pyrrolo[3,4-b]pyridinones demonstrated allosteric modulation of M4 muscarinic receptors, relevant for neurodegenerative diseases .

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